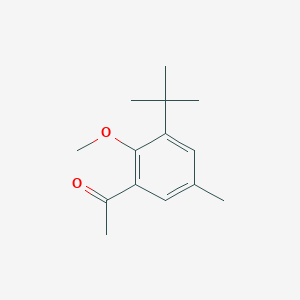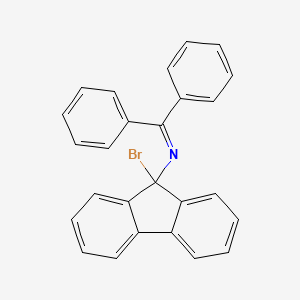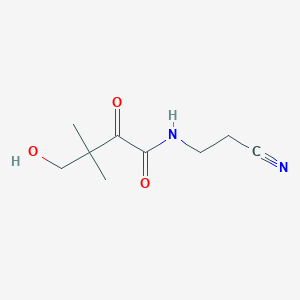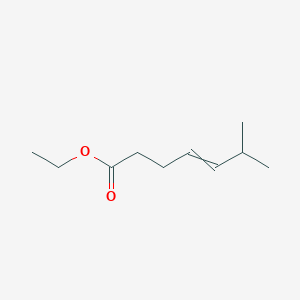
4H-1-benzopyran-4-one, 6-methoxy-2-(2,3,4-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehyde derivatives. One common method is the Claisen-Schmidt condensation, which involves the reaction of 2-hydroxyacetophenone with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired chromone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic rings.
科学的研究の応用
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and chromone core allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Oroxylin A: A flavonoid with similar chromone structure, known for its neuroprotective and anti-inflammatory properties.
Chrysin: Another flavonoid with a chromone core, studied for its anticancer and antioxidant activities.
Baicalein: A flavonoid with a similar structure, known for its anti-inflammatory and anticancer properties.
Uniqueness
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern with methoxy groups, which may confer distinct chemical and biological properties compared to other chromones. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
特性
CAS番号 |
129178-59-2 |
|---|---|
分子式 |
C19H18O6 |
分子量 |
342.3 g/mol |
IUPAC名 |
6-methoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-7-15-13(9-11)14(20)10-17(25-15)12-6-8-16(22-2)19(24-4)18(12)23-3/h5-10H,1-4H3 |
InChIキー |
JKOSEVFRYVUMCD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)







